



# Technical Support Center: Investigating Pomaglumetad Methionil in Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |  |  |
|----------------------|------------------------|-----------|--|--|
| Compound Name:       | Pomaglumetad methionil |           |  |  |
|                      | anhydrous              |           |  |  |
| Cat. No.:            | B1679038               | Get Quote |  |  |

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals investigating pomaglumetad methionil and related mGluR2/3 agonists. The information is based on the outcomes of its clinical trial program.

# **Frequently Asked Questions (FAQs)**

Q1: What was the primary reason for the discontinuation of pomaglumetad methionil's clinical development for schizophrenia?

Eli Lilly and Company halted the development of pomaglumetad methionil in 2012 primarily due to a lack of efficacy.[1][2] In pivotal Phase III clinical trials, the compound failed to demonstrate a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total scores compared to placebo.[1][3] An independent futility analysis of the second pivotal study (HBBN) concluded it was unlikely to meet its primary efficacy endpoint, leading to the termination of ongoing studies.[2][4]

Q2: How did pomaglumetad methionil's efficacy compare to standard-of-care antipsychotics?

In several studies, pomaglumetad methionil was found to be less effective than the active comparators. For instance, in a 24-week Phase 3 trial, the change in PANSS total scores for

## Troubleshooting & Optimization





aripiprazole was significantly greater than for pomaglumetad methionil (-15.58 vs. -12.03, P = 0.045).[5][6] Similarly, in another study, while initial improvements were comparable, the standard of care group (olanzapine, risperidone, or aripiprazole) showed significantly greater improvement in PANSS total score at the 24-week endpoint.[7]

Q3: Were there significant safety or tolerability issues that contributed to the trial failures?

Yes, safety and tolerability concerns were a contributing factor. In a Phase 3 comparison with aripiprazole, pomaglumetad methionil was associated with significantly higher rates of serious adverse events (SAEs) (8.2% vs. 3.1%, P = 0.032) and discontinuation due to adverse events (16.2% vs. 8.7%, P = 0.020).[5][6] Although some studies noted a better profile regarding weight gain and extrapyramidal symptoms compared to some atypical antipsychotics, other adverse events like vomiting, agitation, and dyspepsia were more frequent with pomaglumetad methionil.[7][8] A potential for an increased risk of seizures was also noted in one multicenter study.[1][9]

Q4: What was the proposed mechanism of action for pomaglumetad methionil?

Pomaglumetad methionil is a prodrug of pomaglumetad (LY-404039), which acts as a selective agonist for the metabotropic glutamate receptor subtypes mGluR2 and mGluR3.[1][10] These receptors are primarily located presynaptically on glutamatergic terminals.[11] Their activation was intended to modulate glutamatergic activity by reducing the presynaptic release of glutamate in brain regions implicated in schizophrenia, offering a novel, non-dopaminergic treatment approach.[10][12]

## **Troubleshooting Experimental Discrepancies**

Issue: My preclinical results with mGluR2/3 agonists show clear antipsychotic-like effects, but this wasn't replicated in the large-scale human trials. Why might this be?

This is a key issue highlighted by the pomaglumetad methionil program. Several factors could be at play:

Model Specificity: Preclinical models, such as those using NMDA receptor antagonists (PCP, ketamine), effectively model glutamatergic dysfunction.[13] Pomaglumetad showed efficacy in these models.[11] However, the pathophysiology of schizophrenia in the broader patient



population may be more heterogeneous and not exclusively driven by the mechanisms these models replicate.

- Patient Population: Later analyses suggested that pomaglumetad might be more effective in specific patient populations, such as those early in the disease course.[11] The broad inclusion criteria of the Phase III trials may have masked potential efficacy in a sub-group of responders.
- Dose Selection: Researchers on an early clinical trial hypothesized that the lack of significant difference between pomaglumetad methionil and the active control could have been due to incorrect dosing, suggesting the optimal therapeutic dose had not yet been determined.[1]
   Trials investigated various doses, including 40 mg and 80 mg twice daily, without finding a consistent, robustly effective dose.[3]

#### **Data from Clinical Trials**

Table 1: Efficacy Data from Key Pomaglumetad Methionil (POMA) Clinical Trials

| Trial                              | Comparator                     | Primary<br>Endpoint                             | POMA<br>Result                      | Comparator<br>Result                    | P-Value |
|------------------------------------|--------------------------------|-------------------------------------------------|-------------------------------------|-----------------------------------------|---------|
| Phase 3<br>(NCT013280<br>93)[5][6] | Aripiprazole                   | Change in<br>PANSS Total<br>Score (24<br>weeks) | -12.03 ± 0.99                       | -15.58 ± 1.58                           | 0.045   |
| Phase 2<br>(Study<br>HBBR)[7]      | Standard of<br>Care (SOC)      | Change in<br>PANSS Total<br>Score (24<br>weeks) | Less<br>improvement                 | Significantly<br>greater<br>improvement | 0.004   |
| Phase 2/3<br>(HBBM)[3]<br>[14]     | Placebo,<br>Risperidone        | Change in<br>PANSS Total<br>Score               | Did not<br>separate from<br>placebo | Separated from placebo                  | N/A     |
| Adjunctive Phase II (HBCO)[2][4]   | Atypical<br>Antipsychotic<br>s | Primary<br>Endpoint                             | Did not meet<br>primary<br>endpoint | N/A                                     | N/A     |



Table 2: Safety and Tolerability Data (Phase 3, POMA vs. Aripiprazole)[5][6]

| Outcome                                  | Pomaglumetad<br>Methionil (POMA) | Aripiprazole  | P-Value |
|------------------------------------------|----------------------------------|---------------|---------|
| Serious Adverse<br>Events (SAEs)         | 8.2%                             | 3.1%          | 0.032   |
| Discontinuation due to<br>Adverse Events | 16.2%                            | 8.7%          | 0.020   |
| Mean Weight Change<br>at 24 Weeks        | -2.8 ± 0.4 kg                    | +0.4 ± 0.6 kg | <0.001  |

# **Experimental Protocols**

Protocol: Phase 3 Efficacy and Safety Study (Adapted from NCT01328093)

- Study Design: A 24-week, multicenter, randomized, double-blind, active-controlled Phase 3 study.[5]
- Patient Population: 678 patients diagnosed with schizophrenia.
- Intervention Arms:
  - Pomaglumetad methionil (n=516), target dose of 40 mg twice daily (BID).
  - Aripiprazole (n=162), dosed according to standard practice.[5]
- Primary Outcome Measures:
  - Mean change in body weight from baseline to week 24.
  - Mean change from baseline in the PANSS total score.
- · Key Secondary Outcome Measures:
  - Incidence of SAEs.



- Rate of discontinuation due to adverse events.
- Incidence of treatment-emergent adverse events (TEAEs).
- Assessment of extrapyramidal symptoms (EPS).

### **Visualizations**



Click to download full resolution via product page

Caption: Pomaglumetad's mechanism as an mGluR2/3 agonist to reduce presynaptic glutamate release.





Click to download full resolution via product page

Caption: Generalized workflow of a Phase III schizophrenia clinical trial.





Click to download full resolution via product page

Caption: Logical flow from clinical trial outcomes to program termination.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pomaglumetad Wikipedia [en.wikipedia.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of mGlu2/3 receptors as a new approach to treat schizophrenia: a randomized Phase 2 clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lilly Announces Pomaglumetad Methionil Did Not Meet Primary Endpoint of Clinical Study [prnewswire.com]
- To cite this document: BenchChem. [Technical Support Center: Investigating Pomaglumetad Methionil in Schizophrenia Research]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b1679038#reasons-for-pomaglumetad-methionil-clinical-trial-failure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com